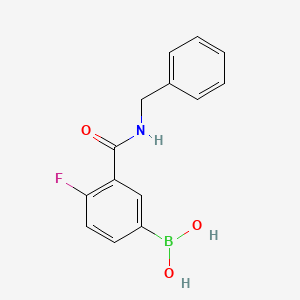
(3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid
Overview
Description
The compound (3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid is a boronic acid derivative with a molecular weight of 273.07 . The IUPAC name for this compound is 4-[(benzylamino)carbonyl]-3-fluorophenylboronic acid . It is typically stored at room temperature under an inert atmosphere .
Molecular Structure Analysis
The molecular structure of(3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid consists of a benzene ring substituted with a benzylcarbamoyl group, a fluorine atom, and a boronic acid group . The compound has a molecular formula of C14H13BFNO3 . Chemical Reactions Analysis
Boronic acids, including(3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid, are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . Physical And Chemical Properties Analysis
The physical and chemical properties of(3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid include a density of 1.2±0.1 g/cm3, a molar refractivity of 71.0±0.4 cm3, and a molar volume of 204.5±5.0 cm3 . The compound also has a polar surface area of 70 Å2 and a polarizability of 28.2±0.5 10-24 cm3 .
Scientific Research Applications
Proteomics Research
3-(Benzylcarbamoyl)-4-fluorophenylboronic acid: is utilized in proteomics, which is the large-scale study of proteins. This compound can be used to modify proteins or peptides to study their function and structure . The boronic acid moiety specifically interacts with certain amino acid side chains, facilitating the capture or release of proteins in affinity chromatography.
Drug Discovery
In drug discovery, this compound serves as a versatile intermediate for the synthesis of pharmaceuticals. Its boronic acid group is particularly useful in Suzuki coupling reactions, which are pivotal in creating complex, biologically active molecules .
Sensing Applications
Boronic acids, including 3-(Benzylcarbamoyl)-4-fluorophenylboronic acid , are known for their ability to form reversible covalent complexes with diols and other Lewis bases. This property is exploited in the development of sensors for glucose and other saccharides, which is critical in diabetes management .
Material Science
This compound finds applications in material science, particularly in the creation of novel polymers and coatings. The boronic acid group can form stable boronate esters with diols, leading to materials with unique properties such as self-healing or responsiveness to environmental stimuli .
Catalysis
3-(Benzylcarbamoyl)-4-fluorophenylboronic acid: can act as a catalyst or a catalyst ligand in various organic reactions. Its ability to form complexes with various substrates can enhance reaction rates and selectivity .
Bioconjugation
The compound is used in bioconjugation techniques, where it is attached to biomolecules like antibodies or nucleic acids. This allows for targeted delivery of drugs or imaging agents to specific cells or tissues .
Agricultural Chemistry
In agricultural chemistry, boronic acids are investigated for their potential use in developing new herbicides and pesticides. Their interaction with essential enzymes in pests can disrupt their life cycle and prevent crop damage .
Environmental Monitoring
Lastly, 3-(Benzylcarbamoyl)-4-fluorophenylboronic acid can be part of systems designed for environmental monitoring. Its reactivity with specific chemicals makes it suitable for detecting pollutants or toxins in water and soil samples .
Safety and Hazards
(3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid is labeled with the signal word “Warning” and is associated with hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
properties
IUPAC Name |
[3-(benzylcarbamoyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO3/c16-13-7-6-11(15(19)20)8-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDRNEMSUVDKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660232 | |
| Record name | [3-(Benzylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid | |
CAS RN |
874219-22-4 | |
| Record name | B-[4-Fluoro-3-[[(phenylmethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Benzylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




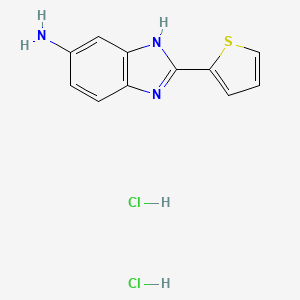


![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1522010.png)
![1-{[(prop-2-yn-1-yl)carbamoyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B1522012.png)
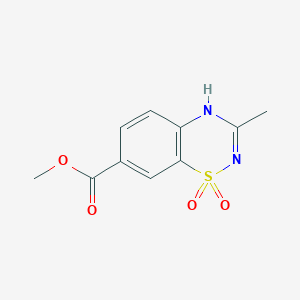
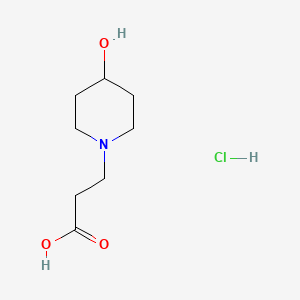
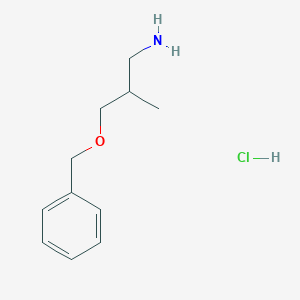
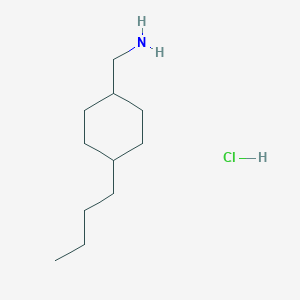
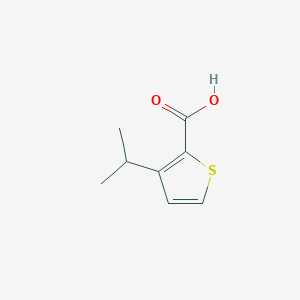
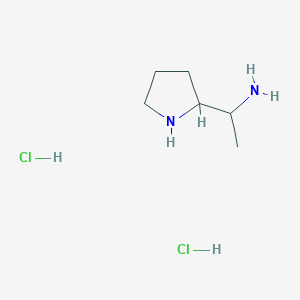
![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid](/img/structure/B1522024.png)
